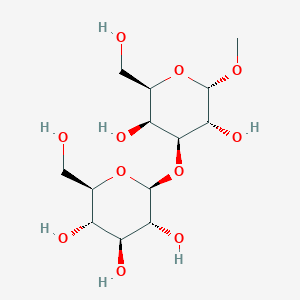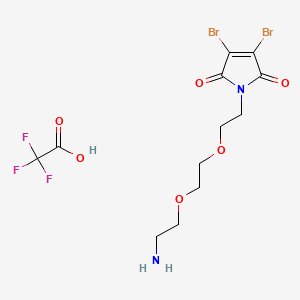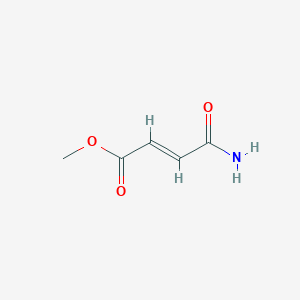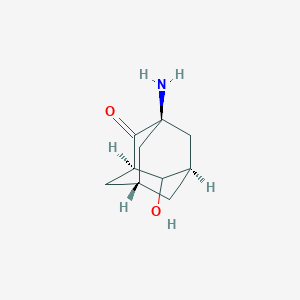
Methyl a-D-laminaribioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl a-D-laminaribioside can be synthesized through enzymatic methods. One common approach involves the use of β-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells. The reaction is carried out in a phosphate buffer at 55°C for 7 hours . Another method involves the synthesis from methyl-alpha-D-galactopyranoside and 2-nitrophenyl-beta-D-glucopyranoside .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The use of recombinant enzymes and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl a-D-laminaribioside primarily undergoes glycosidic bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as periodic acid can be used to cleave the glycosidic bond.
Reduction: Sodium borohydride is commonly used for the reduction of the compound.
Substitution: Acidic or basic conditions can facilitate the substitution of functional groups on the sugar moiety.
Major Products
The major products formed from these reactions include various glycosides and oligosaccharides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl a-D-laminaribioside has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl a-D-laminaribioside involves its interaction with specific enzymes that recognize glycosidic linkages. These enzymes catalyze the hydrolysis or formation of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl beta-D-laminarabioside
- Methyl alpha-D-galactopyranoside
- 2-Nitrophenyl-beta-D-glucopyranoside
Uniqueness
Methyl a-D-laminaribioside is unique due to its specific glycosidic linkage, which makes it a valuable tool for studying carbohydrate metabolism and enzyme specificity. Its structural properties also make it suitable for various biochemical applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9-,10-,11+,12+,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-BYZVFIAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene](/img/structure/B8121537.png)



